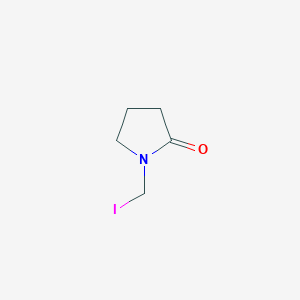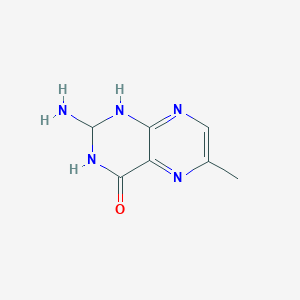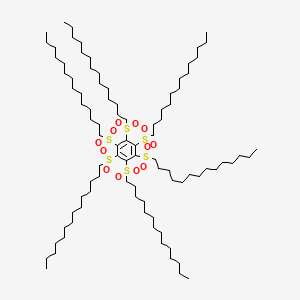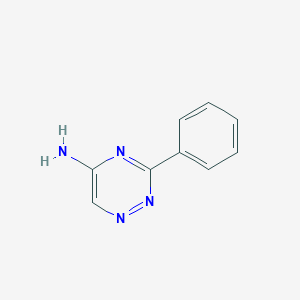![molecular formula C15H16N2O B14350842 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 92887-67-7](/img/structure/B14350842.png)
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of hydrazones derived from α-dicarbonyl compounds . The reaction is often carried out in the presence of a base such as sodium ethoxide (NaOEt) and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Transition metal-free methodologies have also been explored for the sustainable production of quinoxalin-2(1H)-ones .
化学反応の分析
Types of Reactions: 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have significant biological and chemical properties .
科学的研究の応用
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one has been extensively studied for its applications in:
Medicinal Chemistry: It exhibits potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.
作用機序
The mechanism by which 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pathways involved often include disruption of DNA synthesis, inhibition of protein kinases, and modulation of cellular signaling pathways .
類似化合物との比較
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: Another nitrogen-containing heterocycle with similar biological activities.
Quinoxaline-2(1H)-ones: A broader class of compounds with diverse applications in medicinal and agricultural chemistry.
Uniqueness: 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the quinoxaline ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .
特性
| 92887-67-7 | |
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
4-ethyl-5-methyl-2,3-dihydrobenzo[f]quinoxalin-6-one |
InChI |
InChI=1S/C15H16N2O/c1-3-17-9-8-16-13-11-6-4-5-7-12(11)15(18)10(2)14(13)17/h4-7H,3,8-9H2,1-2H3 |
InChIキー |
SIDCOMABVOAPQD-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN=C2C1=C(C(=O)C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)






![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
